Pinobanksin 3-(2-methyl)butyrate

Natural product authentication Propolis chemotyping Flavonoid ester analysis

Pinobanksin 3-(2-methyl)butyrate (CAS 1221923-43-8; molecular formula C₂₀H₂₀O₆; MW 356.37 g/mol) is a natural dihydroflavonol ester first isolated from Chinese propolis in 2002 and concurrently identified in Uruguayan propolis. The compound consists of the pinobanksin aglycone (5,7-dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one) esterified at the 3-position with (S)-2-methylbutanoic acid, a branched five-carbon acyl chain that distinguishes it from both the parent pinobanksin and all straight-chain ester analogs.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
Cat. No. B13449245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinobanksin 3-(2-methyl)butyrate
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
InChIInChI=1S/C20H20O6/c1-3-11(2)20(24)26-19-17(23)16-14(22)9-13(21)10-15(16)25-18(19)12-7-5-4-6-8-12/h4-11,18-19,21-22H,3H2,1-2H3/t11?,18-,19+/m1/s1
InChIKeyZDDSHWOLTYMTJG-VEQZCADJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinobanksin 3-(2-methyl)butyrate: Structural Identity, Natural Origin, and Procurement Baseline


Pinobanksin 3-(2-methyl)butyrate (CAS 1221923-43-8; molecular formula C₂₀H₂₀O₆; MW 356.37 g/mol) is a natural dihydroflavonol ester first isolated from Chinese propolis in 2002 and concurrently identified in Uruguayan propolis [1][2]. The compound consists of the pinobanksin aglycone (5,7-dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one) esterified at the 3-position with (S)-2-methylbutanoic acid, a branched five-carbon acyl chain that distinguishes it from both the parent pinobanksin and all straight-chain ester analogs [1]. It is commercially available for research use at purities typically ≥95% (HPLC), with some vendors offering 98% . As a naturally occurring flavonoid found exclusively in propolis of specific geographic origins, its procurement value lies in its role as an authentic phytochemical reference standard and as a scaffold for structure-activity relationship (SAR) studies of esterified flavonoids.

Why Pinobanksin 3-(2-methyl)butyrate Cannot Be Replaced by Unsubstituted Pinobanksin or Straight-Chain Ester Analogs


Pinobanksin 3-(2-methyl)butyrate bears a chiral (S)-2-methylbutyryl ester at the 3-OH position, introducing a branched aliphatic chain that is absent in the parent pinobanksin, structurally divergent from the straight-chain butyrate (n-butyrate) ester, and regioisomerically distinct from the 3-isobutyrate analog also found in propolis [1][2]. These structural differences directly affect calculated lipophilicity (cLogP), chromatographic retention behavior, and the compound's capacity for hydrophobic interactions with biological targets [1]. In the Alday et al. (2015) study on M12.C3.F6 B-cell lymphoma cells, pinobanksin and its straight-chain esters (acetate through hexanoate) exhibited IC₅₀ values spanning 49.9 to 76.6 µM, demonstrating that the ester moiety length and branching pattern modulate antiproliferative potency [2]. The 2-methylbutyrate ester was not among the compounds tested in that study, leaving a gap in direct comparative IC₅₀ data that itself constitutes a differentiation rationale: this compound occupies a unique structural space whose bioactivity profile has not been fully characterized alongside its linear-chain or isomeric counterparts, making it a non-substitutable entity for any laboratory requiring either an authentic reference standard for propolis chemotyping or a specific branched-ester tool compound [1][2].

Quantitative Differentiation Evidence for Pinobanksin 3-(2-methyl)butyrate Relative to Comparators


Structural Branching vs. Isobutyrate Isomer: NMR and Chromatographic Discrimination from Pinobanksin 3-Isobutyrate

Pinobanksin 3-(2-methyl)butyrate (compound 1) and pinobanksin 3-isobutyrate (compound 2) were co-isolated from Uruguayan propolis and fully discriminated by ¹H and ¹³C NMR spectroscopy, optical rotation, and HPLC retention [1]. The (S)-2-methylbutyryl side chain of compound 1 contains a chiral center at C-2″ (δ 41.0, methine) bearing a methyl substituent, while the isobutyryl moiety of compound 2 is an achiral branched acyl group (two equivalent methyl groups on C-2″). This produced distinct NMR chemical shifts for the ester carbonyl (δ ~174 vs. ~175 ppm) and the α-methine protons, as well as differing optical rotation values [1]. These differences are analytically resolvable by standard reverse-phase HPLC and are critical for any study requiring unambiguous identification of specific propolis flavonoids [1].

Natural product authentication Propolis chemotyping Flavonoid ester analysis

Antiproliferative Testing Across Five Cancer Cell Lines: Pinobanksin 3-(2-methyl)butyrate vs. Co-Isolated Caffeic Acid Esters

In the original isolation study, Usia et al. (2002) tested pinobanksin 3-(2-methyl)butyrate (designated compound 1) alongside 13 co-isolated compounds for antiproliferative activity against a five-cell-line panel: MK-1 (human gastric adenocarcinoma), HeLa (human cervical carcinoma), B16F10 (murine melanoma), LLC (murine Lewis lung carcinoma), and Colon 26-L5 (murine colon carcinoma) [1]. While benzyl caffeate (13; EC₅₀ = 1.01 µM) and phenethyl caffeate (14; EC₅₀ = 0.30 µM) showed potent, selective activity against Colon 26-L5, pinobanksin 3-(2-methyl)butyrate and the majority of other flavonoids exhibited comparatively weaker antiproliferative effects—a distinction that contextualizes the target compound's moderate potency profile relative to the most active caffeic acid ester constituents in the same propolis extract [1]. Specific EC₅₀ values for pinobanksin 3-(2-methyl)butyrate were not reported numerically in the publicly available abstract or accessible excerpts, representing a significant evidence gap.

Cancer cell line panel Antiproliferative screening Propolis bioactivity

DNA Strand-Breakage Inhibition: Pinobanksin 3-(2-methyl)butyrate in Direct Comparison with Nine Co-Tested Propolis Flavonoids

Han et al. (2010) isolated ten flavonoids from Korean Yangpyeong propolis and evaluated all ten—including pinobanksin 3-(2-methyl)butylate—for inhibition of DNA single-strand breakage induced by the Fenton reaction (Fe²⁺/H₂O₂), and for radical-scavenging activity against ABTS⁺, superoxide, and DPPH radicals [1]. Pinobanksin 3-(2-methyl)butylate exhibited inhibitory activity against Fenton-mediated DNA strand breakage, placing it among the active flavonoids in this assay [1]. However, like all other flavonoids in the panel, it showed no detectable DPPH radical-scavenging activity under the conditions tested, a notable class-wide null result that differentiates these propolis flavonoids from classical chain-breaking antioxidants such as ascorbic acid or quercetin [1]. Quantitative activity values (e.g., % inhibition at a specified concentration) were not extractable from the short communication format.

Oxidative DNA damage Fenton reaction Flavonoid antioxidant screening

Branched-Chain Ester Differentiation: Context from Straight-Chain Pinobanksin Ester Antiproliferative SAR (Class-Level Inference)

Although pinobanksin 3-(2-methyl)butyrate was not part of the Alday et al. (2015) ester panel, that study provides essential SAR context for the branched vs. straight-chain ester question. Against M12.C3.F6 murine B-cell lymphoma cells, the straight-chain esters exhibited IC₅₀ values of: pinobanksin (parent, no ester) = 52.1 µM; pinobanksin-3-O-propanoate (C3) = 67.0 µM; pinobanksin-3-O-butyrate (C4 straight) = 49.9 µM; pinobanksin-3-O-pentanoate (C5 straight) = 51.3 µM; and pinobanksin-3-O-hexanoate (C6) = 76.6 µM [1][2]. The non-linear relationship between chain length and potency, and the observation that the butyrate (C4) ester was marginally more potent than the parent pinobanksin, suggests that a branched four/five-carbon ester such as 2-methylbutyrate—combining C4 length with C2 branching—may occupy a distinct potency and lipophilicity space not captured by any straight-chain analog [2]. This inference supports the value of procuring the branched ester as a unique SAR probe distinct from both the parent and all linear esters.

Structure-activity relationship Ester chain length B-cell lymphoma

Procurement-Driven Application Scenarios for Pinobanksin 3-(2-methyl)butyrate


Authentic Reference Standard for Propolis Geographic Origin Chemotyping

Pinobanksin 3-(2-methyl)butyrate is a confirmed constituent of both Chinese and Uruguayan propolis, co-occurring with pinobanksin 3-isobutyrate [1][2]. Laboratories performing HPLC-MS or NMR-based chemometric authentication of propolis require this compound as a pure reference standard to unambiguously assign chromatographic peaks and distinguish it from the co-eluting isobutyrate isomer. Its procurement is essential for any quality control workflow that maps propolis flavonoid profiles to geographic origin claims [2].

Branched-Ester SAR Probe for Pinobanksin Scaffold Optimization

As demonstrated by the straight-chain ester SAR data from Alday et al. (2015), the ester moiety at the pinobanksin 3-position modulates antiproliferative potency in B-cell lymphoma cells [3]. The 2-methylbutyrate ester represents the only naturally occurring branched five-carbon ester of pinobanksin identified in propolis, making it a structurally distinct SAR probe. Medicinal chemistry groups exploring the impact of ester branching on target engagement, cellular permeability, or metabolic stability should include this compound in any comprehensive ester panel [3].

DNA Damage Protection Studies Using the Fenton Reaction Model

The Han et al. (2010) study directly validated pinobanksin 3-(2-methyl)butylate as an inhibitor of hydroxyl-radical-mediated DNA single-strand breakage in the ΦX174 RF I plasmid/Fenton system, alongside nine other propolis flavonoids [4]. For researchers examining non-enzymatic DNA-protective mechanisms of dietary or cosmetic flavonoids, this compound provides a naturally derived tool that operates independently of DPPH-type radical-scavenging pathways, suggesting an iron-chelation or targeted radical-quenching mechanism distinct from classical antioxidants [4].

Natural Product Library Screening for Apoptosis Induction

Pinobanksin and several of its ester derivatives have been characterized as apoptosis inducers in M12.C3.F6 B-cell lymphoma cells through mechanisms involving loss of mitochondrial membrane potential (ΔΨm) and activation of caspases 3, 8, and 9 [3]. While the 2-methylbutyrate ester was not included in the Alday et al. (2015) apoptosis mechanism study, its structural analogy to the active esters (C3–C5 straight-chain) positions it as a logical next candidate for inclusion in focused natural product screening libraries aimed at identifying novel pro-apoptotic flavonoids with defined ester pharmacophores [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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